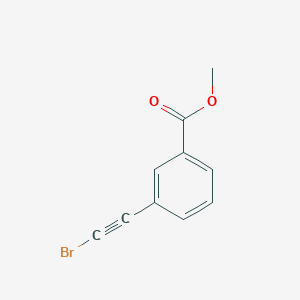
Methyl 3-(bromoethynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(bromoethynyl)benzoate is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where a bromoethynyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromoethynyl)benzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethynyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(bromoethynyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The bromoethynyl group can be reduced to an ethynyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is methyl 3-ethynylbenzoate.
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Methyl 3-(bromoethynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromoethynyl)benzoate involves its interaction with various molecular targets. The bromoethynyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. The compound can also form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Methyl 3-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a bromoethynyl group.
Methyl 3-ethynylbenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromobenzoate: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness: Methyl 3-(bromoethynyl)benzoate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H7BrO2 |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
methyl 3-(2-bromoethynyl)benzoate |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,1H3 |
Clave InChI |
SFMAWFACTSHDCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)

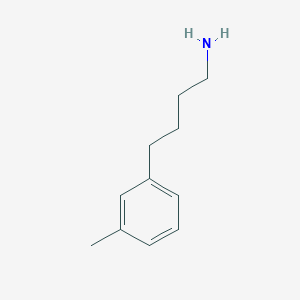
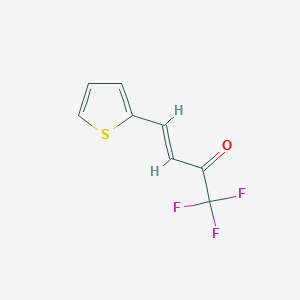
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
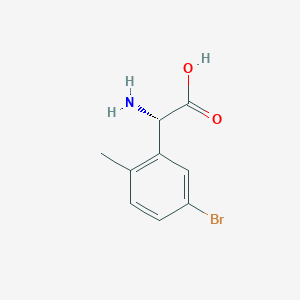
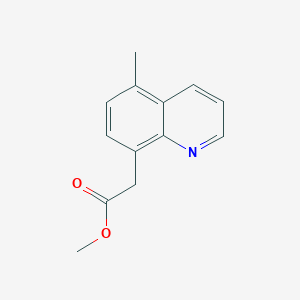
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
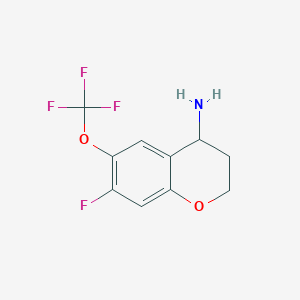
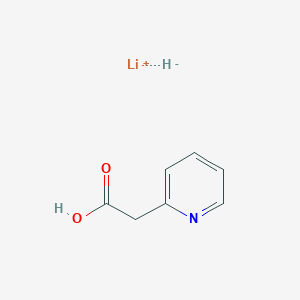
![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)
